Comprehensive Technical Guide and Material Safety Profile: CAS 85340-63-2 (Uvecryl P 36)
Comprehensive Technical Guide and Material Safety Profile: CAS 85340-63-2 (Uvecryl P 36)
Subtitle: Mechanistic Insights, Formulations, and Safety Protocols for UV-Curable Acrylated Benzophenone Derivatives
As a Senior Application Scientist specializing in photocurable polymer networks, I frequently encounter the physical and toxicological limitations of traditional Type II photoinitiators. Conventional free benzophenone, while highly effective at abstracting hydrogen to initiate radical polymerization, suffers from severe post-cure migration (blooming). This migration degrades the mechanical integrity of pressure-sensitive adhesives (PSAs), alters the optical clarity of surface coatings, and introduces significant toxicological risks in biomedical or food-contact applications[1].
Uvecryl P 36 (CAS 85340-63-2) fundamentally solves this issue. By incorporating a polymerizable acryloyl group directly onto the benzophenone structure, Uvecryl P 36 functions as a copolymerizable photoinitiator[2]. It not only initiates the UV-curing process but actively integrates itself into the polyacrylate backbone, yielding a zero-migration polymer network with superior crosslinking efficiency[3]. This whitepaper serves as an in-depth technical guide and Material Safety Data Sheet (MSDS) for researchers and drug development professionals utilizing Uvecryl P 36.
Chemical Identity and Physicochemical Properties
Uvecryl P 36 (commercially synonymous with EBECRYL P 36) is a yellowish liquid resin at room temperature[4]. Structurally, it acts as an acrylated benzophenone derivative, specifically a mixture of 4-acryloyloxyoligoethylenoxy carbonyl-benzophenones[1].
Table 1: Physicochemical Profile of Uvecryl P 36
| Property | Value / Description |
| Chemical Name | Acrylated benzophenone derivative (EBECRYL P 36) |
| CAS Registry Number | 85340-63-2 |
| Molecular Formula | C19H15ClO5 |
| Molecular Weight | 358.776 g/mol |
| Density | 1.23 g/mL at 20 °C |
| Appearance | Yellowish liquid |
| Primary Application | UV/EB curable coatings, inks, and PSAs |
Core MSDS: Safety, Handling, and Logistics
Due to its reactive acryloyl groups and benzophenone core, Uvecryl P 36 requires stringent handling protocols. It is classified under the UN transportation framework as a corrosive and toxic liquid[5].
Table 2: Hazard Identification and Regulatory Logistics
| Category | Classification / Instruction |
| UN Number | UN2922 |
| Proper Shipping Name | Corrosive liquid, toxic, n.o.s. |
| Hazard Class | Class 8 (Corrosive), Subsidiary Risk 6.1 (Toxic) |
| Packing Group | PG II |
| Risk Phrases | R24 (Toxic in contact with skin), R36 (Irritating to eyes), R43 (May cause sensitization) |
| Safety Phrases | S26, S36/37, S45 |
Toxicological Causality & Safe Handling: The sensitization risk (R43) arises from the unreacted acrylate double bonds, which can act as Michael acceptors and react with nucleophilic residues (like cysteine) in skin proteins, triggering an immune response[5]. The corrosive nature (Class 8) mandates the use of heavy-duty nitrile or butyl rubber gloves, face shields, and chemical-resistant aprons[6]. Storage: The material must be stored in dark, UV-opaque containers at room temperature (preferably cool) to prevent premature auto-polymerization driven by ambient light[6].
Mechanistic Action: Type II Photoinitiation & Copolymerization
To understand why Uvecryl P 36 outperforms standard photoinitiators, we must examine its dual-function photochemistry.
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Type II Hydrogen Abstraction: Upon irradiation with UV light (200 nm – 450 nm), the benzophenone moiety transitions to an excited singlet state, followed by rapid intersystem crossing to a long-lived triplet state[7]. This triplet state abstracts a hydrogen atom from a co-initiator (e.g., a tertiary amine synergist or a silicone-H compound), generating a highly reactive alkyl radical that initiates the polymerization of surrounding acrylate monomers[7].
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Covalent Anchoring (Copolymerization): Unlike free benzophenone, which remains trapped as a small molecule in the cured matrix, the acryloyl group of Uvecryl P 36 participates in the propagation step of the radical polymerization[1]. It covalently bonds to the growing polymer chain.
This causality is critical: because the photoinitiator is chemically bound to the matrix, it cannot migrate to the surface[1]. This eliminates blooming, preserves the surface tack of PSAs, and prevents the leaching of toxic photoinitiator residues into adjacent materials.
Photochemical pathway of Uvecryl P 36 showing Type II H-abstraction and covalent copolymerization.
Experimental Protocol: Formulation and UV Curing of a Polyacrylate PSA
The following is a self-validating protocol for formulating a solvent-free, UV-crosslinkable pressure-sensitive adhesive using Uvecryl P 36. The causality behind the specific concentrations is rooted in the balance between crosslink density and adhesive tack: too much initiator causes over-crosslinking (brittleness), while too little results in cohesive failure (oozing)[2].
Materials Required:
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Base Polymer: Solvent-free acrylic copolymer (e.g., 2-ethylhexyl acrylate / acrylic acid blend).
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Photoinitiator: Uvecryl P 36 (CAS 85340-63-2).
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Synergist: Methyldiethanolamine (MDEA).
Step-by-Step Methodology:
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Homogenization: Heat the base acrylic copolymer to 80°C to reduce melt viscosity and allow for uniform additive dispersion.
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Initiator Addition: Add 1.0 wt% to 2.0 wt% of Uvecryl P 36 to the melt. Scientist's Note: At equivalent molar quantities, Uvecryl P 36 is significantly more reactive than free benzophenone regarding surface crosslinking[3]. Exceeding 2.0 wt% may lead to a plateau in double-bond conversion due to inner-filter effects (self-absorption of UV)[2].
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Synergist Addition: Introduce 1.5 wt% MDEA. Stir under low-shear conditions in a dark or amber-lit environment for 30 minutes to ensure uniform dispersion without premature curing.
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Coating: Apply the formulated adhesive onto a polyethylene terephthalate (PET) backing film using a slot-die coater. Target a wet film thickness of 4 to 6 μm, which is optimal for UV penetration and uniform curing[2].
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UV Irradiation: Pass the coated substrate under a medium-pressure mercury vapor lamp (emission spectrum 200–450 nm)[7]. The required radiation dose is typically 300–500 mJ/cm².
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Validation (Self-Validating Step): Perform a 180° peel test and a static shear test. A properly cured system will show high cohesive strength (shear time > 10,000 minutes) without leaving adhesive residue on the test panel, validating that the Uvecryl P 36 has successfully copolymerized and crosslinked the matrix[1].
Experimental workflow for formulating and validating a Uvecryl P 36-based UV-curable PSA.
Comparative Data Analysis
To justify the transition from conventional initiators to Uvecryl P 36, consider the empirical differences in performance and safety.
Table 3: Performance Comparison: Free Benzophenone vs. Uvecryl P 36
| Parameter | Free Benzophenone | Uvecryl P 36 | Causality / Mechanism |
| Network Integration | None (Free molecule) | Covalent (Copolymerized) | Acryloyl group reacts with propagating polymer chain[1]. |
| Migration / Blooming | High | Zero to Negligible | Covalent anchoring prevents diffusion to the surface[1]. |
| Surface Crosslinking | Moderate | High | Enhanced reactivity due to localized matrix concentration[3]. |
| Toxicity Profile | High migration risk | Lower migration risk | Bound initiator cannot leach into food or skin contact areas. |
References
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CAS 85340-63-2 (Uvecryl P 36) - BOC Sciences. bocsci.com.
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85340-63-2 EBECRYL P 36 - Chemical Dictionary - Guidechem. guidechem.com. 4
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85340-63-2, EBECRYL P 36 Formula - ECHEMI. echemi.com. 5
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Journal of The Oil And Colour Chemists' Association 1978 Vol.61 No.6. dss.go.th.2
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Type II photoinitiator system and method for crosslinking silicone compositions - Justia Patents. justia.com. 7
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US5439970A - Paint latices comprising benzophenone/acrylic copolymerizates - Google Patents. google.com. 3
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Solvent‐free radiation‐curable polyacrylate pressure‐sensitive adhesive systems - ResearchGate. researchgate.net. 1
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SAFETY DATA SHEET (UN2922) - FUJIFILM Wako Chemicals. fujifilm.com. 6
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